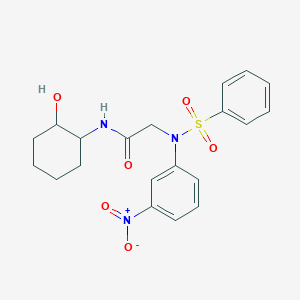
N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as HNG-156, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. HNG-156 belongs to the class of compounds known as glycine transporter inhibitors (GlyTIs), which have been studied for their potential in treating various neurological disorders.
Mechanism of Action
N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of the glycine transporter, GlyT1. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which regulates the availability of glycine for neurotransmission. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which enhances NMDA receptor function. NMDA receptors are involved in several physiological processes, including learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models, including memory and learning. The compound has also been shown to have antidepressant and antipsychotic effects, which may be due to its ability to modulate NMDA receptor function. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for GlyT1. This allows researchers to study the effects of GlyT1 inhibition on various physiological processes without the confounding effects of other neurotransmitters. However, one limitation of using this compound is its relatively low potency compared to other GlyTIs. This may limit its effectiveness in certain experimental paradigms.
Future Directions
There are several future directions for research on N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential use of the compound in treating cognitive impairment associated with aging and neurodegenerative diseases. Another area of interest is the use of this compound as an adjunct therapy in the treatment of schizophrenia and depression. Further studies are needed to fully understand the pharmacological effects of this compound and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting with the reaction of 2-bromo-1-cyclohexanol with 3-nitrobenzene-1-sulfonyl chloride to form the intermediate compound 2-(3-nitrophenyl)-2-(phenylsulfonyl)cyclohexanol. This intermediate is then reacted with glycine methyl ester to form this compound. The synthesis of this compound has been optimized by several research groups, resulting in high yields and purity of the compound.
Scientific Research Applications
N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential in treating various neurological disorders, including schizophrenia, depression, and cognitive impairment. The compound acts as a GlyTI, which inhibits the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in several physiological processes, including synaptic plasticity, learning, and memory. By inhibiting glycine reuptake, this compound increases the availability of glycine in the brain, which has been shown to improve cognitive function in animal models.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c24-19-12-5-4-11-18(19)21-20(25)14-22(15-7-6-8-16(13-15)23(26)27)30(28,29)17-9-2-1-3-10-17/h1-3,6-10,13,18-19,24H,4-5,11-12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPNPDAPYZRGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)
![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5161117.png)
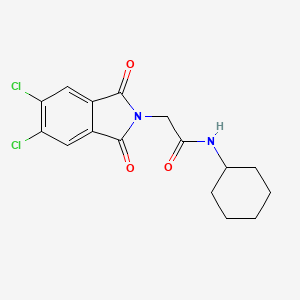
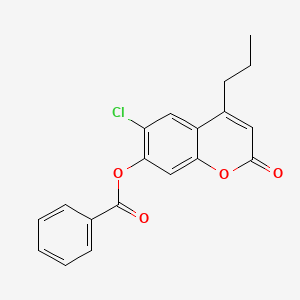
![N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161155.png)
![3-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5161161.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5161165.png)
![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5161173.png)
![N~2~-benzyl-N~1~-cyclopentyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5161175.png)
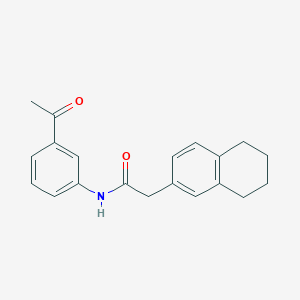
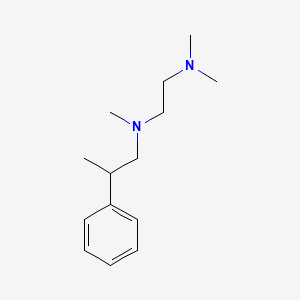

![2-methyl-N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5161215.png)
![4-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5161217.png)
